2,2,4,4,4-Pentafluorobutan-1-ol

Übersicht

Beschreibung

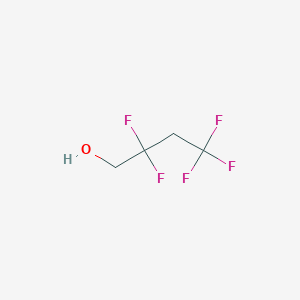

2,2,4,4,4-Pentafluorobutan-1-ol is a useful research compound. Its molecular formula is C4H5F5O and its molecular weight is 164.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solvent for Cleaning Agents

One of the primary applications of 2,2,4,4,4-Pentafluorobutan-1-ol is as a solvent in cleaning agents for electronic components and metal degreasing. Its effectiveness in removing contaminants while being inert to various materials (metal, plastic, glass) makes it an ideal candidate for these applications.

A patent highlights its use as a component in cleaning compositions that are particularly effective for printed circuit boards (PCBs), offering a safer alternative to traditional chlorofluorocarbons (CFCs) which are harmful to the ozone layer . The compositions can be used in both immersion cleaning and wiping methods.

Azeotropic Mixtures

The compound can form azeotropic mixtures with ethanol or other solvents. These mixtures exhibit unique properties that enhance their utility in cleaning applications by preventing separation during evaporation or distillation processes. Such azeotropic compositions allow for efficient recovery and reuse of solvents in industrial settings .

Case Study 1: Electronic Component Cleaning

A study conducted on the effectiveness of this compound in cleaning electronic components demonstrated that it effectively removed flux residues without damaging sensitive parts. The study compared its performance against traditional solvents and found that it not only provided superior cleaning efficiency but also reduced environmental impact due to its non-toxic nature .

Case Study 2: Metal Degreasing

In another case study focusing on metal degreasing applications, this compound was tested against common hydrocarbon-based solvents. Results indicated that the fluorinated alcohol outperformed these solvents in terms of degreasing efficacy while maintaining lower volatility and better safety profiles for workers .

Eigenschaften

Molekularformel |

C4H5F5O |

|---|---|

Molekulargewicht |

164.07 g/mol |

IUPAC-Name |

2,2,4,4,4-pentafluorobutan-1-ol |

InChI |

InChI=1S/C4H5F5O/c5-3(6,2-10)1-4(7,8)9/h10H,1-2H2 |

InChI-Schlüssel |

YMJVHGUGYNDUJU-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CO)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.